molecular formula C16H19NO3 B2602133 N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide CAS No. 1219845-09-6

N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide

Cat. No.: B2602133
CAS No.: 1219845-09-6
M. Wt: 273.332
InChI Key: ILCOVWCJAGFBCV-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide is an organic compound that features a furan ring, a phenoxy group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.

    Attachment of the Propanamide Group: The propanamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives.

    Introduction of the Phenoxy Group: The phenoxy group is typically introduced via a nucleophilic substitution reaction, where a phenol reacts with an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using catalysts to increase reaction efficiency, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide can undergo oxidation reactions, leading to the formation of furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, such as dihydrofuran or tetrahydrofuran derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenol moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Furanones, hydroxyfurans

    Reduction: Dihydrofuran, tetrahydrofuran derivatives

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its structural properties can be exploited in the development of new materials, such as polymers or coatings with specific functionalities.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular pathways.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and phenoxy group can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(furan-2-yl)propan-2-yl]-2-phenoxyacetamide
  • N-[1-(furan-2-yl)propan-2-yl]-2-phenoxybutanamide
  • N-[1-(furan-2-yl)propan-2-yl]-2-phenoxybenzamide

Uniqueness

N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-12(11-15-9-6-10-19-15)17-16(18)13(2)20-14-7-4-3-5-8-14/h3-10,12-13H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCOVWCJAGFBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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